Tris(dimethylsilyloxy)-phenylsilane

Description

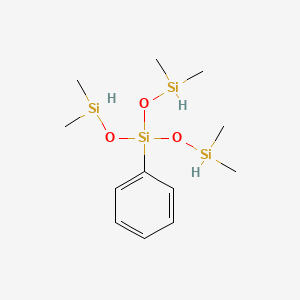

Tris(dimethylsilyloxy)-phenylsilane (CAS 18027-45-7), also known as phenyltris(trimethylsiloxy)silane, is an organosilicon compound characterized by a central silicon atom bonded to a phenyl group and three dimethylsiloxy (OSi(CH₃)₂) moieties. Its molecular formula is C₁₂H₃₆O₃Si₄, with a molecular weight of 330.68 g/mol. The compound is synthesized via a palladium-catalyzed coupling reaction between phenylsilane and 4-iodoanisole, optimized using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and tetrahydrofuran (THF) as a solvent, achieving a maximum yield of 35% after a 5-day reaction time .

Key characterization data include:

- ¹H NMR: Peaks at 3.82 ppm (singlet, 9H, methoxy), 6.92–7.53 ppm (aromatic protons) .

- ¹³C NMR: Resonances at 55.0 ppm (CH₃), 113.6–160.7 ppm (aromatic carbons) .

- GC-MS: Molecular ion peak at m/z 426 .

Its unique structure imparts thermal stability and versatility in applications such as silicone-based materials and high-pressure dielectric studies .

Properties

IUPAC Name |

tris(dimethylsilyloxy)-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZDNELEZXTFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18027-45-7 | |

| Record name | Phenyltris(dimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18027-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via hydrolysis of phenyltrimethoxysilane, followed by condensation with 1,1,3,3-tetramethyldisiloxane. Hydrochloric acid facilitates protonation of methoxy groups, generating silanol intermediates that undergo nucleophilic attack by the disiloxane’s Si–H bonds. The exothermic reaction reaches 47°C spontaneously during reagent addition. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 47°C |

| Catalyst | 37% HCl (60 g per 8 mol substrate) |

| Solvent | Toluene (1,000 g) |

| Reaction Time | 1 hour post-addition |

| Atmosphere | Nitrogen |

Workup and Purification

Post-reaction, the mixture separates into aqueous and organic phases. The organic phase is washed with water to remove residual acid and byproducts. Fractional distillation under reduced pressure (overhead temperature ≤110°C) isolates the product, though gas chromatography reveals a mixture containing 45% tris(dimethylsiloxy)phenylsilane, 21% bis(dimethylsiloxy)diphenylsilane, and 26.5% toluene. The Si–H content of the crude product is 6.2 mmol/g, indicating partial conversion.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methodologies:

Industrial-Scale Production Insights

Large-scale synthesis (Example 3 in Source 1) utilizes a 6 L reactor with nitrogen blanketing to prevent oxidation. Critical steps include:

-

Metered Addition : Gradual introduction of phenyltrimethoxysilane prevents runaway exotherms.

-

Phase Separation : Rapid partitioning reduces hydrolysis of sensitive intermediates.

-

Distillation : Careful temperature control minimizes thermal decomposition of Si–H bonds.

Post-distillation residues contain unreacted tetramethyldisiloxane, necessitating recycling loops for economic viability .

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylsilyloxy)-phenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The silyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Industrial Applications

-

Silicone Sealants

- Description : Tris(dimethylsilyloxy)phenylsilane is extensively used in formulating high-performance silicone sealants. It provides excellent adhesion and flexibility, making it suitable for construction and automotive applications.

- Case Study : In a study on sealant performance, the incorporation of this compound improved the durability and elasticity of silicone sealants under extreme temperature variations, enhancing their longevity in outdoor applications .

-

Cosmetic Formulations

- Description : This compound acts as a conditioning agent in cosmetics, improving the texture and application of products such as lotions and hair care items.

- Research Findings : A formulation study indicated that incorporating Tris(dimethylsilyloxy)phenylsilane into hair conditioners resulted in smoother hair texture and improved moisture retention compared to control formulations without this compound .

-

Lubricants

- Description : It is included in specialty lubricants, providing superior thermal stability and reducing wear in machinery.

- Application Insight : In automotive testing, lubricants containing this silane demonstrated significantly lower friction coefficients and reduced wear rates in engine components, leading to enhanced performance and longevity .

-

Protective Coatings

- Description : The compound is utilized in protective coatings to enhance water repellency and durability.

- Performance Analysis : A comparative study showed that surfaces treated with coatings containing Tris(dimethylsilyloxy)phenylsilane exhibited improved resistance to moisture ingress and UV degradation, making them ideal for outdoor equipment .

Research Applications

-

Synthesis of Advanced Materials

- Tris(dimethylsilyloxy)phenylsilane is valuable in the synthesis of new siloxane-based polymers with tailored properties for various applications.

- Research Example : In polymer chemistry, researchers synthesized a series of siloxane-based elastomers using this compound as a precursor. The resulting materials exhibited enhanced mechanical properties and thermal stability, suitable for high-performance applications .

- Crosslinking Agent in Rubber Compounds

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Silicone Sealants | High-performance sealants for construction and automotive use | Excellent adhesion, flexibility |

| Cosmetic Formulations | Conditioning agent for lotions and hair care products | Improved texture and application |

| Lubricants | Specialty lubricants for machinery | Superior thermal stability, reduced wear |

| Protective Coatings | Enhances water repellency and durability | Improved resistance to moisture and UV |

| Polymer Synthesis | Synthesis of siloxane-based polymers | Tailored properties for various uses |

| Rubber Compounds | Crosslinking agent for rubber formulations | Enhanced mechanical properties |

Mechanism of Action

The mechanism by which Tris(dimethylsilyloxy)-phenylsilane exerts its effects involves the interaction of its silyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of functional groups on target molecules. The pathways involved include:

Formation of Siloxane Bonds: The silyloxy groups can form siloxane bonds with hydroxyl groups on target molecules.

Hydrophobic Interactions: The dimethylsilyloxy groups contribute to hydrophobic interactions, enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Table 1: Key Properties of Tris(dimethylsilyloxy)-phenylsilane and Analogues

Performance in Catalytic and Reduction Reactions

- This compound: Noted for inertness in Wacker-type oxidations when paired with iron catalysts, unlike phenylsilane (PhSiH₃), which reduces phosphorus esters effectively in the presence of tris(pentafluorophenyl)borane .

- Diphenylsilane (Ph₂SiH₂): Shows superior reactivity in silylating alcohols and diols compared to bulkier trisubstituted silanes .

Physical and Spectroscopic Distinctions

- Boiling Point : this compound boils at 105°C (13 mmHg), lower than phenethyltris(trimethylsiloxy)silane (viscosity 4 cSt at 25°C) .

- IR Spectroscopy: Unique siloxane (Si-O-Si) stretches at 1050–1100 cm⁻¹ and phenyl ring vibrations at 1600 cm⁻¹ distinguish it from non-aromatic analogues .

Research Findings and Contradictions

- Synthesis Yields : While this compound achieves 35% yield under optimized conditions , other silanes like phenethyltris(trimethylsiloxy)silane are reported at 95% purity, though direct yield comparisons are absent .

- Catalytic Behavior : this compound’s inactivity in iron-catalyzed oxidations contrasts with phenylsilane’s efficacy, highlighting steric hindrance effects .

Biological Activity

Tris(dimethylsilyloxy)-phenylsilane is a siloxane compound that has garnered attention for its unique properties and potential biological applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a phenyl group attached to three dimethylsilyloxy groups. The presence of silicon in its structure imparts distinct physical and chemical properties, making it suitable for various applications in materials science and biology.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of drug development and materials science. Its siloxane bonds contribute to its stability and reactivity, which can influence biological interactions.

The biological mechanisms of this compound are primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Cell Membrane Interaction : The compound can integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Modulation : It may participate in redox reactions, influencing oxidative stress pathways within cells.

- DNA Intercalation : Similar to other siloxane compounds, it might intercalate into DNA, disrupting replication processes.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance:

- Study A : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anti-cancer agent.

- Study B : Another investigation reported that the compound could induce apoptosis in leukemia cells through ROS generation.

Case Studies

| Study | Cell Line/Model | Concentration | Outcome |

|---|---|---|---|

| Study A | Human breast cancer | 50 µM | Reduced cell viability |

| Study B | Leukemia cells | 25 µM | Induced apoptosis |

Applications

The unique properties of this compound make it a candidate for various applications:

- Drug Delivery Systems : Its ability to encapsulate drugs may enhance therapeutic efficacy.

- Biocompatible Materials : It can be used in coatings for medical devices to prevent infections due to its antimicrobial properties.

- Silicone-based Therapeutics : Potential use in formulating new drugs targeting oxidative stress-related diseases.

Q & A

Q. What are the standard methods for synthesizing and characterizing Tris(dimethylsilyloxy)-phenylsilane in polymer chemistry?

this compound (CAS 2116-84-9) is synthesized via hydrosilylation or condensation reactions. A common method involves its use as a trifunctional cross-linker in polydimethylsiloxane (PDMS) networks. For example, divinyl-terminated PDMS (Mn = 28,000 g/mol) is end-linked with the compound using a platinum-cyclopolyvinylmethylsiloxane catalyst under controlled conditions . Characterization includes:

- Infrared (IR) spectroscopy to confirm Si-O-Si and aromatic C-H bonds .

- Nuclear Magnetic Resonance (NMR) to resolve methyl, dimethylsilyloxy, and phenyl proton environments (e.g., aliphatic carbons at 10–60 ppm and aromatic carbons at 131 ppm in NMR) .

- Elemental analysis to verify silicon content and detect impurities (e.g., 2.48% Si in contaminated samples) .

Q. How is this compound utilized as a cross-linking agent in polydimethylsiloxane (PDMS) networks?

The compound acts as a trifunctional cross-linker in PDMS networks by reacting with vinyl-terminated polymer chains. Experimental protocols typically involve:

- Mixing divinyl-PDMS with this compound at stoichiometric ratios to control cross-linking density.

- Catalyzing the reaction with platinum complexes (e.g., 0.1% platinum-cyclopolyvinylmethylsiloxane) at room temperature or elevated temperatures .

- Validating network formation through rheological measurements (e.g., modulus) and swelling tests in solvents like toluene.

Q. What spectroscopic techniques are recommended for verifying the purity and structure of this compound?

- IR Spectroscopy : Identifies Si-O-Si (1050–1100 cm) and aromatic C-H (3000–3100 cm) bonds .

- and NMR : Resolves methyl groups (δ 0.1–0.5 ppm), dimethylsilyloxy moieties, and phenyl protons (δ 7.0–7.5 ppm) .

- UV-Vis Spectroscopy : Detects weak absorbance near 327 nm, useful for monitoring degradation or impurities .

Advanced Research Questions

Q. What experimental parameters influence the cross-linking efficiency of this compound in PDMS networks, and how can they be optimized?

Key parameters include:

- Cross-linker-to-PDMS ratio : Higher ratios increase cross-linking density but may lead to brittleness.

- Catalyst loading : Platinum catalyst concentrations (e.g., 0.1–1.0%) affect reaction kinetics and network homogeneity .

- Reaction temperature : Elevated temperatures accelerate curing but risk side reactions (e.g., premature gelation).

Optimization involves iterative testing of these variables and characterizing outcomes via dynamic mechanical analysis (DMA) and tensile testing.

Q. How does the molecular structure of this compound affect its reactivity and performance in silicon-based polymer synthesis compared to other silane cross-linkers?

The compound’s trifunctional structure enables three reactive sites, enhancing cross-linking efficiency compared to difunctional silanes. The phenyl group introduces steric hindrance, which may slow reaction kinetics but improve thermal stability. In contrast, methyl-substituted silanes (e.g., methyltris(trimethylsiloxy)silane) exhibit faster reactivity but lower thermal resistance . Comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to quantify these effects.

Q. What strategies can be employed to mitigate silicon contamination when using this compound in synthetic reactions?

Contamination risks arise from residual siloxane byproducts or unreacted starting materials. Mitigation strategies include:

- Purification : Column chromatography or distillation to isolate the compound from low-molecular-weight siloxanes.

- Analytical monitoring : Regular NMR or inductively coupled plasma (ICP) analysis to track silicon content .

- Reaction quenching : Adding scavengers (e.g., activated charcoal) to adsorb unreacted silane species post-synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.